molecular formula C18H18F3NO4S B2616387 N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-4-(trifluoromethoxy)benzene-1-sulfonamide CAS No. 1448027-11-9

N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-4-(trifluoromethoxy)benzene-1-sulfonamide

Cat. No.: B2616387
CAS No.: 1448027-11-9
M. Wt: 401.4
InChI Key: BNFJHMBQJPPUDE-UHFFFAOYSA-N
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Description

N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-4-(trifluoromethoxy)benzene-1-sulfonamide (CAS 1448027-11-9) is a high-purity chemical reagent with a molecular formula of C18H18F3NO4S and a molecular weight of 401.4 g/mol . This compound is characterized by a central sulfonamide group, a feature common in many pharmacologically active substances. The N-acyl sulfonamide moiety is of significant interest in medicinal chemistry as it can serve as a stable bioisostere for carboxylic acids, offering potential improvements in metabolic stability and distinct hydrogen-bonding interactions with biological targets . The molecule's structure incorporates a 2-hydroxy-2-cyclopropyl-2-phenylethyl chain, which may influence its conformational properties and binding affinity. The presence of the lipophilic and electron-withdrawing trifluoromethoxy (OCF3) group on the benzene ring is a common strategy to enhance membrane permeability and modulate the molecule's electronic characteristics . Compounds containing sulfonamide scaffolds are extensively investigated in various research fields, including as inhibitors for specific enzymes and cellular pathways . Researchers can utilize this chemical as a key intermediate or building block in organic synthesis and drug discovery efforts, particularly in the development of novel molecules targeting oxidative phosphorylation (OXPHOS) and other critical biological processes . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-4-(trifluoromethoxy)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18F3NO4S/c19-18(20,21)26-15-8-10-16(11-9-15)27(24,25)22-12-17(23,14-6-7-14)13-4-2-1-3-5-13/h1-5,8-11,14,22-23H,6-7,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNFJHMBQJPPUDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(CNS(=O)(=O)C2=CC=C(C=C2)OC(F)(F)F)(C3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18F3NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-4-(trifluoromethoxy)benzene-1-sulfonamide, also known as a sulfonamide derivative, has garnered attention for its potential biological activities. This compound's unique structure, characterized by the cyclopropyl and trifluoromethoxy groups, suggests various pharmacological applications, including antimicrobial and anticancer properties. This article reviews the biological activity of this compound based on diverse research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as:

  • Molecular Formula : C18H20F3N1O3S1
  • Molecular Weight : 373.42 g/mol
  • IUPAC Name : this compound
PropertyValue
Molecular FormulaC18H20F3N1O3S1
Molecular Weight373.42 g/mol
SolubilitySoluble in DMSO
Melting PointNot specified

Antimicrobial Activity

Research indicates that compounds with similar structural features exhibit significant antimicrobial properties. For instance, derivatives containing the trifluoromethoxy group have shown activity against various pathogens, including Mycobacterium tuberculosis and other nontuberculous mycobacteria .

Case Study: Inhibition of Mycobacterium tuberculosis

In a study evaluating the efficacy of related sulfonamides, it was found that certain derivatives exhibited minimum inhibitory concentrations (MICs) ranging from 62.5 µM to 250 µM against M. tuberculosis strains . This suggests that this compound could potentially possess similar or enhanced activity.

Anticancer Activity

The compound's potential anticancer properties are also noteworthy. Similar sulfonamides have been evaluated for their cytotoxic effects on various cancer cell lines.

Table 2: Cytotoxicity Data on Cancer Cell Lines

CompoundCell LineIC50 (µM)
Benzofuroxan DerivativeHuTu 8015
N-Hexyl DerivativeM-HeLa125
N-(2-cyclopropyl...TBDTBD

In these studies, compounds were shown to induce apoptosis in cancer cells, primarily through mechanisms involving DNA damage and inhibition of cell proliferation . The specific effects of this compound on cancer cells remain to be elucidated but warrant further investigation.

Enzyme Inhibition

Another area of interest is the compound's potential as an enzyme inhibitor. Compounds with similar structures have demonstrated moderate inhibition of acetylcholinesterase (AChE), an enzyme involved in neurotransmission . This activity suggests possible applications in treating neurodegenerative diseases.

The mechanism by which this compound exerts its biological effects is likely multifaceted:

  • Antimicrobial Action : The presence of the sulfonamide group may interfere with bacterial folic acid synthesis.
  • Cytotoxicity : Induction of apoptosis through DNA damage pathways.
  • Enzyme Inhibition : Non-covalent interactions at active sites of target enzymes.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below highlights key structural differences and similarities between the target compound and related sulfonamide derivatives:

Compound Name Core Structure Key Functional Groups Molecular Weight (g/mol) Melting Point (°C)
Target Compound 4-(Trifluoromethoxy)benzenesulfonamide Cyclopropyl, hydroxyl, phenyl-ethyl side chain Not reported Not reported
N-(3,4-dihydroquinazolin-2-yl)-4-(trifluoromethoxy)benzene-1-sulfonamide (PR17) 4-(Trifluoromethoxy)benzenesulfonamide Dihydroquinazolinyl amine side chain 371.3 161–163
S-alkylated 1,2,4-triazoles [10–15] () Phenylsulfonyl-triazole Triazole ring, halogenated aryl groups, C=S bonds 400–500 (estimated) Not reported
N-(2-(4-(tert-butyl)phenyl)-...benzenesulfonamide (2e, 2f) () Benzenesulfonamide tert-Butyl/biphenyl groups, tetramethylpiperidin-oxy ~600 (estimated) Not reported
L2J () 4-(Trifluoromethoxy)benzenesulfonamide Phenoxazine-cyclohexyl side chain, chiral centers Not reported Not reported

Key Observations:

  • Cyclopropyl vs.
  • Hydroxyl Group: The hydroxyl group in the target compound could improve solubility and hydrogen-bonding capacity compared to PR17’s secondary amine or triazole-based analogs .
  • Trifluoromethoxy Group: Shared with PR17 and L2J, this electron-withdrawing group enhances lipophilicity and resistance to oxidative metabolism, a common strategy in CNS drug design .
Infrared Spectroscopy (IR):
  • Target Compound: Expected O-H stretch (~3300 cm⁻¹) and S=O stretches (~1350–1150 cm⁻¹). Absence of C=O or C=S bands distinguishes it from triazole derivatives in .
  • PR17 (): NH stretches at 3278–3414 cm⁻¹ and absence of C=O bands, consistent with its thione tautomeric form .
  • Triazoles [7–9] (): C=S stretches at 1247–1255 cm⁻¹, absent in the target compound, highlighting divergent functionalization .

Physicochemical and Pharmacological Implications

  • Lipophilicity: The trifluoromethoxy group and phenyl/cyclopropyl substituents in the target compound suggest higher logP compared to PR17 but lower than bulky analogs like 2e/2f .
  • Receptor Binding: While PR17 is a 5-HT6 receptor ligand, the target’s hydroxyl and cyclopropyl groups may shift selectivity toward other targets, such as carbonic anhydrases or kinase enzymes .

Q & A

Basic Questions

Q. What are the key steps in synthesizing N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-4-(trifluoromethoxy)benzene-1-sulfonamide, and how is reaction progress monitored?

  • Methodology :

Sulfonamide Coupling : React 2-cyclopropyl-2-hydroxy-2-phenylethylamine with 4-(trifluoromethoxy)benzenesulfonyl chloride under basic conditions (e.g., aqueous Na₂CO₃) to form the sulfonamide bond .

Monitoring : Thin-layer chromatography (TLC) with UV visualization or iodine staining tracks reaction completion. Retention factor (Rf) discrepancies between reactants and product indicate progress .

Purification : Use recrystallization (methanol/water) or silica-gel column chromatography (eluent: ethyl acetate/hexane) to isolate the product .

  • Analytical Confirmation :

  • NMR : Cyclopropyl protons appear as multiplets (δ 0.5–1.5 ppm), hydroxyl proton as a broad singlet (δ 2.0–3.5 ppm), and sulfonamide NH as a deshielded signal (δ 7.0–8.0 ppm) .
  • Mass Spectrometry : Molecular ion peak [M+H]⁺ confirms molecular weight .

Q. Which spectroscopic techniques confirm the compound’s structural integrity, and what key signals are observed?

  • 1H/13C NMR :

  • Cyclopropyl Group : Distinctive splitting patterns for CH₂ (δ 0.5–1.5 ppm) and quaternary carbon (δ 25–35 ppm).
  • Trifluoromethoxy Group : 19F NMR shows a singlet near δ -55 to -60 ppm .
  • Sulfonamide Motif : SO₂NH appears as a broad NH proton (δ 7.0–8.0 ppm) and sulfonyl carbons at δ 110–130 ppm .
    • Infrared Spectroscopy : Strong S=O stretches at 1150–1350 cm⁻¹ and O–H stretch at 3200–3500 cm⁻¹ .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and selectivity in sulfonamide coupling?

  • Experimental Design :

  • Solvent Screening : Test polar aprotic solvents (DMF, DMSO) to stabilize intermediates; non-polar solvents (toluene) may reduce side reactions .
  • Temperature Control : Maintain 0–5°C to suppress hydrolysis of sulfonyl chloride .
  • Catalyst Use : Add DMAP (4-dimethylaminopyridine) to accelerate coupling .
    • Data Analysis :
  • Design of Experiments (DoE) : Use factorial designs to assess interactions between solvent, temperature, and catalyst loading.
  • HPLC Quantification : Compare product-to-byproduct ratios under varied conditions .

Q. What crystallographic approaches resolve the compound’s 3D structure, and how are refinement metrics interpreted?

  • Structure Solution :

  • Single-Crystal X-ray Diffraction : Grow crystals via slow evaporation (methanol/water). Use SHELXT for phase determination and SHELXL for refinement .
  • Hydrogen Bonding : Identify intermolecular O–H⋯O and N–H⋯O interactions stabilizing the crystal lattice .
    • Refinement Metrics :
  • R-Factor : Values <0.05 indicate high accuracy. Discrepancies >0.10 suggest disorder or twinning .
  • Torsion Angles : Analyze C–S–N–C dihedral angles (e.g., 68.22° in analogous sulfonamides) to confirm conformational stability .

Q. How do electronic effects of the trifluoromethoxy group influence reactivity and intermolecular interactions?

  • Mechanistic Insights :

  • Electron-Withdrawing Effect : The CF₃O group increases sulfonamide acidity (lower pKa), enhancing hydrogen-bonding capacity with biological targets .
  • Computational Modeling : Density functional theory (DFT) calculations reveal charge distribution at the sulfonyl moiety, correlating with nucleophilic attack susceptibility .
    • Comparative Studies : Synthesize analogs (e.g., methoxy vs. trifluoromethoxy) and compare binding affinities via surface plasmon resonance (SPR) .

Q. What strategies resolve contradictions in crystallographic and spectroscopic data?

  • Crystallographic Challenges :

  • Disordered Atoms : Refine occupancy ratios (e.g., 0.592:0.408 for disordered groups) using SHELXL constraints .
  • Twinned Data : Apply twin-law matrices (e.g., two-domain twinning) during refinement .
    • Spectroscopic Ambiguities :
  • 2D NMR : Use HSQC and HMBC to resolve overlapping signals (e.g., cyclopropyl vs. aromatic protons) .
  • Mass Fragmentation : High-resolution MS (HRMS) differentiates isobaric impurities .

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